molecular formula C26H36O3 B1671310 Estradiol Cypionate CAS No. 313-06-4

Estradiol Cypionate

Cat. No.: B1671310
CAS No.: 313-06-4
M. Wt: 396.6 g/mol
InChI Key: UOACKFBJUYNSLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol cypionate is synthesized by esterifying estradiol with cyclopentylpropionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:

Estradiol+Cyclopentylpropionic AcidEstradiol Cypionate+Water\text{Estradiol} + \text{Cyclopentylpropionic Acid} \rightarrow \text{this compound} + \text{Water} Estradiol+Cyclopentylpropionic Acid→Estradiol Cypionate+Water

The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions

Estradiol cypionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Estradiol cypionate is often compared with other estrogen esters such as estradiol valerate and estradiol benzoate. Here are some key points of comparison:

Similar Compounds

  • Estradiol valerate
  • Estradiol benzoate
  • Estrone
  • Estriol
  • Dehydroepiandrosterone (DHEA)
  • Pregnenolone
  • Progesterone
  • Testosterone cypionate
  • Testosterone propionate

This compound’s unique feature is its long-lasting effect due to its slow release from the injection site, making it a preferred choice for long-term hormone therapy .

Properties

IUPAC Name

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACKFBJUYNSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859326
Record name 3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313-06-4
Record name Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Estradiol Cypionate
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Estradiol Cypionate
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Estradiol Cypionate
Reactant of Route 4
Estradiol Cypionate
Reactant of Route 5
Estradiol Cypionate
Reactant of Route 6
Estradiol Cypionate

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